molecular formula C11H13IO3 B14941030 6-(3-Iodopropyl)-4-methoxy-1,3-benzodioxole

6-(3-Iodopropyl)-4-methoxy-1,3-benzodioxole

Cat. No.: B14941030
M. Wt: 320.12 g/mol
InChI Key: JIJZXTROQRQFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER is an organic compound that features a benzodioxole ring substituted with an iodopropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER typically involves the iodination of a propyl group followed by its attachment to a benzodioxole ring. One common method includes the use of iodopropane and a benzodioxole derivative under specific reaction conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER can undergo various chemical reactions, including:

    Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

    Reduction Reactions: Reduction of the iodopropyl group can lead to the formation of propyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different alkyl derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER involves its interaction with specific molecular targets. The iodopropyl group may facilitate binding to certain enzymes or receptors, leading to a cascade of biochemical events. The benzodioxole ring can also play a role in stabilizing the compound and enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-BROMOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER
  • 6-(3-CHLOROPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER
  • 6-(3-FLUOROPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER

Uniqueness

6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER is unique due to the presence of the iodopropyl group, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher reactivity can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

6-(3-iodopropyl)-4-methoxy-1,3-benzodioxole

InChI

InChI=1S/C11H13IO3/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h5-6H,2-4,7H2,1H3

InChI Key

JIJZXTROQRQFKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CCCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.